molecular formula C22H22BrNO5 B5124957 N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide

N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide

Cat. No. B5124957
M. Wt: 460.3 g/mol
InChI Key: BIDLHJSVALWHTD-UHFFFAOYSA-N
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Description

N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide, also known as BOF, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BOF belongs to the class of compounds known as furan-based compounds, which have been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses in the body. Additionally, N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. In particular, N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to exhibit analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide for lab experiments is its potent anticancer activity, which makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to exhibit a range of other biological activities, including anti-inflammatory and analgesic properties, which may make it useful for studying a range of other diseases and conditions. However, one limitation of N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide. One area of interest is the development of new drugs based on N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide and to identify the specific enzymes and signaling pathways that are targeted by the compound. Finally, studies are needed to determine the safety and toxicity of N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide in animal models and in humans, in order to assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide involves a multi-step process that begins with the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-ethoxybenzylamine to form an imine intermediate. This is followed by reduction of the imine to form the corresponding amine, which is then reacted with furan-2-carboxylic acid to yield N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide.

Scientific Research Applications

N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. In particular, N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO5/c1-4-28-15-9-7-14(8-10-15)21(24-22(25)18-6-5-11-29-18)16-12-19(26-2)20(27-3)13-17(16)23/h5-13,21H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDLHJSVALWHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC(=C(C=C2Br)OC)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]furan-2-carboxamide

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